molecular formula C18H14N2O4 B15169646 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 917614-73-4

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B15169646
CAS No.: 917614-73-4
M. Wt: 322.3 g/mol
InChI Key: JOJXUIYNNNZFQY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a heterocyclic organic compound featuring a fused benzopyranone core substituted with a 1-methylindole moiety and a nitro group. This structure combines electron-rich (indole) and electron-deficient (nitro) substituents, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

917614-73-4

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

3-(1-methylindol-2-yl)-5-nitro-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3

InChI Key

JOJXUIYNNNZFQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CC4=C(C=CC=C4[N+](=O)[O-])C(=O)O3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of 1-methylindole with a suitable benzopyranone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amine. This reaction is critical for modulating biological activity and synthesizing derivatives for medicinal chemistry applications.

Reaction Conditions

  • Reagents : Standard reducing agents (e.g., catalytic hydrogenation, sodium borohydride)

  • Mechanism : Nitro group (–NO₂) reduces to amine (–NH₂) via intermediate imine formation.

  • Outcome : Formation of a primary amine derivative, altering solubility and pharmacokinetic profiles.

Electrophilic Substitution on the Indole Ring

The indole moiety’s aromatic system enables electrophilic substitution, particularly at the 3-position of the indole ring. This reactivity is leveraged in medicinal chemistry to introduce functional groups for drug optimization.

Key Observations

  • Reactivity : The methyl group at position 1 of the indole enhances stability and directs electrophiles to the 3-position.

  • Applications : Derivatives synthesized via electrophilic substitution are explored for anticancer and anti-inflammatory activities .

Nucleophilic Reactions at the Benzopyran Carbonyl

The carbonyl group in the benzopyran moiety is susceptible to nucleophilic attack, enabling reactions such as:

  • Hydrolysis : Converts the ketone to a carboxylic acid under acidic/basic conditions.

  • Grignard Addition : Formation of secondary alcohols via organometallic reagents.

Cycloaddition Reactions

While not directly demonstrated for this compound, analogs with α,β-unsaturated ketones (e.g., chromone derivatives) undergo 1,3-dipolar cycloaddition with diazomethane, forming pyrazoline derivatives . This suggests potential for similar reactivity if the benzopyran system is conjugated with an enone moiety.

Functionalization of the Benzopyran Ring

The benzopyran skeleton can undergo:

  • Oxidation : Introduces hydroxyl groups or epoxides, affecting solubility and bioavailability.

  • Alkylation/Acylation : Esterification or etherification at oxygen atoms to modify pharmacokinetics .

Data Table: Key Reactions and Their Implications

Reaction Type Reagents/Conditions Outcome Applications
Nitro Group Reduction Catalytic hydrogenation, NaBH₄Primary amine derivativeDrug optimization, bioactivity modulation
Electrophilic Substitution Nitric acid, sulfuric acidFunctionalized indole derivativesAnticancer/anti-inflammatory agents
Nucleophilic Carbonyl Attack Grignard reagents, hydroxide ionsAlcohols, carboxylic acidsProdrug development, solubility tuning
Cycloaddition Diazomethane, CH₂Cl₂/ether mixturePyrazoline derivatives (analogous systems)Heterocyclic drug design
Oxidation KMnO₄, H₂O₂Hydroxylated/epoxidized derivativesMetabolism studies, toxicity profiling

Research Findings and Implications

  • Medicinal Chemistry : Reduction of the nitro group enhances bioavailability and target affinity, a strategy observed in MAO inhibitors and anticancer agents .

  • Synthetic Versatility : The indole and benzopyran moieties enable diverse functionalization, making the compound a scaffold for drug discovery .

  • Mechanistic Insights : Analogous chromone derivatives show regioselectivity in cycloaddition reactions, suggesting predictable reactivity patterns for this compound under similar conditions .

This compound’s reactivity profile underscores its utility in designing bioactive molecules, particularly in oncology and neurodegenerative disease research.

Scientific Research Applications

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzopyranone and indole derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,4-Dihydro-1H-2-benzopyran-1-one 1-Methylindole, 5-nitro ~328 (estimated) Indole, nitro, ketone
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Indole-propanoate Ethoxycarbonyl, methylindole 317.38 Ester, indole
6,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one 3,4-Dihydro-1H-2-benzopyran-1-one 6,8-dihydroxy, 3-methyl ~208 (estimated) Hydroxy, methyl, ketone
  • Electron-Withdrawing vs.
  • Indole vs. Hydroxy Substitution : The 1-methylindole group may confer π-π stacking interactions or receptor-binding affinity, contrasting with the hydrogen-bonding capacity of hydroxy groups in other analogs .
Table 2: Hazard Classification Comparison
Compound Acute Toxicity (Oral) Skin Irritation Respiratory Hazards
Target Compound (predicted) Likely Category 3–4 Moderate Potential H335
Ethyl ester analog (CAS: 74120-22-2) Category 4 (H302) Category 2 (H315) H335

Biological Activity

The compound 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, often referred to as a derivative of benzopyran and indole, has garnered attention in recent pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be represented as follows:

C14H12N2O3\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This compound features an indole moiety linked to a nitro-substituted benzopyran framework, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines including:

Cancer Cell Line IC50 Value (µM) Mechanism of Action
A549 (Lung)0.08 ± 0.01Induces apoptosis via caspase activation
MDA-MB-231 (Breast)0.19 ± 0.04Cell cycle arrest at G2/M phase
HeLa (Cervical)0.23 ± 0.05Inhibition of tubulin polymerization

These results suggest that the compound may interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. It has shown activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus3.90
MRSA<1.00
Mycobacterium tuberculosis4.50

These findings indicate a strong potential for therapeutic applications in treating resistant bacterial infections .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Indole Derivatives : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer lines with mechanisms involving apoptosis and cell cycle arrest .
  • Benzopyran Analogues : Another investigation highlighted that benzopyran derivatives possess anti-inflammatory and antiulcerogenic activities, reinforcing the therapeutic potential of compounds with similar scaffolds .

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